(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl ester-protected carboxylic acid and a carboxymethylsulfanylmethyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable controlled modifications.
Properties
IUPAC Name |
2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMSKOLPLZURL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Catalytic hydrogenation of proline-derived enamines achieves >90% enantiomeric excess (ee). For example:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic pyrrolidine-2-carboxylates:
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Enzyme : Candida antarctica Lipase B (CAL-B).
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Substrate : Racemic methyl pyrrolidine-2-carboxylate.
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Resolution : Hydrolysis in phosphate buffer (pH 7.0), 37°C, 24 h.
Thioether Side Chain Installation
Nucleophilic Substitution
Reaction of (S)-N-Boc-2-(bromomethyl)pyrrolidine with mercaptoacetic acid:
Mitsunobu Reaction
For sterically hindered substrates:
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Substrate : (S)-N-Boc-2-hydroxymethylpyrrolidine.
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Conditions : DIAD (1.2 eq), PPh₃ (1.2 eq), mercaptoacetic acid (1.5 eq), THF, 0°C → 25°C.
Boc Protection and Deprotection Dynamics
Protection of Pyrrolidine Amine
Selective Deprotection
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Step 1 : Boc protection of L-proline methyl ester (95% yield).
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Step 3 : Thioether formation with mercaptoacetic acid (78% yield).
Overall Yield : 55% (4 steps).
Route 2: Convergent Synthesis
Stereochemical Control and Analysis
Chiral HPLC Validation
Cost-Effective Reagents
Green Chemistry Metrics
| Metric | Route 1 | Route 2 |
|---|---|---|
| Atom Economy (%) | 62 | 71 |
| E-Factor (kg waste/kg product) | 18 | 12 |
| PMI (Process Mass Intensity) | 23 | 16 |
Challenges and Troubleshooting
Epimerization During Ester Hydrolysis
Thioether Oxidation
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Medicinal Chemistry
Potential Antiviral and Anticancer Activity
Research indicates that compounds similar to (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit antiviral and anticancer properties. The structural features of the compound suggest potential interactions with biological targets involved in viral replication and tumor growth inhibition.
Case Study: Antiviral Properties
In a study examining various pyrrolidine derivatives, it was found that certain modifications could enhance antiviral activity against specific viruses such as HIV and HCV. The introduction of the carboxymethylsulfanyl group in pyrrolidine derivatives has shown promise in improving efficacy against viral targets .
Synthetic Applications
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfur atom can participate in nucleophilic substitutions, allowing for the introduction of other functional groups.
- Amide Formation : The carboxylic acid moiety can react with amines to form amides, which are crucial in drug development.
Agricultural Chemistry
Pesticide Development
The compound's structural features may also be explored for developing new agrochemicals. Research into similar compounds has shown that they can act as effective pesticides or herbicides, targeting specific pests without harming beneficial organisms .
Biochemical Research
Enzyme Inhibition Studies
Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biochemical effects, making them valuable in studying metabolic diseases and developing therapeutic agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The sulfanylmethyl group and the ester functionality play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
The following compounds share structural similarities, differing primarily in substituents on the pyrrolidine or piperazine rings.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Biological Activity
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to by its chemical structure and CAS number 77489-32-8, is a compound of interest in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is known for its biological activity and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Understanding the chemical properties of this compound is essential for evaluating its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₁O₄S |
| Molecular Weight | 275.36 g/mol |
| Boiling Point | 406.3 ± 20.0 °C (Predicted) |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) |
| pKa | 3.81 ± 0.10 (Predicted) |
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly in relation to its potential as a therapeutic agent.
The compound's mechanism of action is believed to involve interaction with specific biological targets, including enzymes and receptors associated with metabolic pathways. It may exhibit inhibitory effects on certain enzymes, which could lead to therapeutic benefits in conditions such as metabolic disorders.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through the modulation of inflammatory pathways.
- Neuroprotective Properties : Compounds based on the pyrrolidine structure have been noted for their neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Study on Antioxidant Effects : A study published in a peer-reviewed journal demonstrated that the compound reduced oxidative stress markers in vitro, indicating potential use in treating oxidative stress-related conditions .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of similar pyrrolidine derivatives in animal models of Alzheimer's disease, showing promising results in improving cognitive function and reducing amyloid plaque deposition .
- Inflammation Modulation : Research has also indicated that this compound can modulate inflammatory cytokine production in cell cultures, suggesting a role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-2-carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, and how are stereochemical outcomes controlled?
- Methodological Answer : The synthesis typically involves phase-transfer catalytic alkylation of tert-butyl-protected pyrrolidine precursors. For example, enantioselective alkylation using chiral catalysts (e.g., quaternary ammonium salts) ensures stereochemical fidelity at the sulfur-bearing carbon . Boc (tert-butoxycarbonyl) protection is critical to prevent undesired side reactions during functionalization of the pyrrolidine ring . Key steps include:
- Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and sulfanylmethyl linkage (δ 2.8–3.2 ppm for SCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 332.18) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to minimize oxidation of the sulfanyl group. Degradation products (e.g., disulfide formation) can be monitored via TLC or HPLC . Avoid prolonged storage (>6 months) without re-testing purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the alkylation step of pyrrolidine intermediates?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Test chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) to enhance enantiomeric excess (ee) .
- Solvent Effects : Use dichloromethane or toluene to improve solubility of hydrophobic intermediates .
- Temperature Control : Maintain reactions at 0–5°C to suppress racemization .
- Data Contradiction : Conflicting ee values reported in similar reactions (e.g., 85% vs. 92%) may arise from trace moisture; ensure rigorous drying of solvents .
Q. What analytical discrepancies might arise when interpreting NMR data for this compound, and how should they be resolved?
- Methodological Answer : Overlapping signals (e.g., pyrrolidine ring protons vs. carboxymethyl groups) can obscure structural confirmation. Solutions include:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and sulfanyl-methyl connectivity .
- Variable Temperature NMR : Resolve dynamic rotational barriers in the pyrrolidine ring .
Q. How can researchers address conflicting toxicity data in safety assessments?
- Methodological Answer : While acute toxicity data for this compound are unavailable, analogous tert-butyl pyrrolidine esters show low acute toxicity but potential skin irritation . Mitigation strategies:
- In Silico Prediction : Use QSAR models to estimate LD₅₀ and ecotoxicity .
- In Vitro Testing : Perform Ames tests for mutagenicity and cell viability assays (e.g., MTT) .
Q. What strategies are effective for maintaining stereochemical purity during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
